molecular formula C12H15NO4 B8116425 Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate

Cat. No.: B8116425
M. Wt: 237.25 g/mol
InChI Key: ZABIBWYYYKBUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate is a high-value chemical intermediate in medicinal chemistry and anticancer research. Its primary research application is as a key precursor in the synthesis of novel histone deacetylase (HDAC) inhibitors . HDACs are a major target class in oncology, and inhibitors have shown promise in disrupting tumor cell proliferation and inducing apoptosis . Researchers utilize this compound to build complex molecular architectures, such as triazolyl propanamide derivatives, which are designed to mimic the cap, linker, and zinc-binding functional groups of established HDAC inhibitors . These synthetic efforts have yielded compounds with significant in vitro antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The structure of the compound, featuring a sterically hindered 2,2-dimethyl propanoate ester and a 4-nitrophenyl group, provides a versatile scaffold for further chemical modification. The nitro group can be readily reduced to an amine, allowing for the introduction of additional pharmacophores critical for optimizing binding affinity and potency against HDAC enzymes . This makes it an indispensable tool for researchers in drug discovery programs aimed at developing new epigenetic therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,11(14)17-3)8-9-4-6-10(7-5-9)13(15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABIBWYYYKBUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct route involves esterifying the pre-formed carboxylic acid, 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, with methanol under acidic conditions. This method leverages classic Fischer esterification, where the acid acts as both a reactant and catalyst in the presence of excess alcohol.

Reaction Conditions

  • Acid : Concentrated sulfuric acid (H₂SO₄, 0.5–1.0 equiv.)

  • Solvent : Methanol (0.25–0.5 M)

  • Temperature : Reflux (65–70°C)

  • Time : 3–6 hours

  • Yield : 85–95%

Data Table: Optimization of Esterification

ParameterOptimal RangeImpact on Yield
H₂SO₄ Concentration0.5–1.0 equiv.Maximizes protonation without side reactions
Methanol Volume0.25–0.5 MEnsures solubility while minimizing dilution
Reaction Time3–6 hoursBalances completion and decomposition risk

Nucleophilic Alkylation of Methyl 3-(4-Nitrophenyl)Propanoate

Two-Step Alkylation Strategy

This method introduces the geminal dimethyl groups via alkylation of methyl 3-(4-nitrophenyl)propanoate using methyl iodide (CH₃I) under strongly basic conditions.

Step 1: Deprotonation

  • Base : Potassium tert-butoxide (t-BuOK, 2.2 equiv.)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Time : 1–2 hours

The base deprotonates the α-hydrogen of the ester, forming a resonance-stabilized enolate.

Step 2: Alkylation

  • Alkylating Agent : Methyl iodide (2.2 equiv.)

  • Temperature : 0°C to room temperature

  • Time : 12–24 hours

  • Yield : 70–80%

Challenges and Solutions

  • Over-Alkylation : Controlled addition of methyl iodide prevents quaternary ammonium salt formation.

  • Solvent Choice : THF stabilizes the enolate intermediate without competing nucleophilic activity.

Nitration of Methyl 2,2-Dimethyl-3-Phenylpropanoate

Directed Nitration Approach

Introducing the nitro group after esterification avoids interference from acidic protons in earlier steps.

Nitration Conditions

  • Nitrating Agent : Fuming nitric acid (HNO₃, 1.1 equiv.) and sulfuric acid (H₂SO₄, 2.0 equiv.)

  • Temperature : 0–5°C (prevents over-nitration)

  • Time : 1–2 hours

  • Yield : 60–75%

Regioselectivity

The electron-donating ester group directs nitration to the para position of the phenyl ring. Competing meta products (<5%) are removed via recrystallization (ethanol/water).

Malonate Alkylation and Decarboxylation

Three-Step Synthesis via Dimethyl Malonate

This route constructs the geminal dimethyl backbone early in the synthesis.

Step 1: Alkylation of Dimethyl Malonate

  • Substrate : Dimethyl malonate

  • Alkylating Agent : 4-Nitrobenzyl bromide (1.1 equiv.)

  • Base : Sodium hydride (NaH, 2.2 equiv.)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 80–85%

Step 2: Hydrolysis and Decarboxylation

  • Conditions : Aqueous NaOH (2.0 M), reflux, 3 hours

  • Decarboxylation : 120°C in DMSO with NaCl (2.0 equiv.)

  • Yield : 90–95%

Step 3: Esterification

As described in Section 1.1, yielding the final product.

Comparative Analysis of Methods

Efficiency and Practicality

MethodAdvantagesLimitations
Acid-Catalyzed EsterificationHigh yield, simplicityRequires pre-formed acid
Nucleophilic AlkylationModular substitutionMulti-step, moderate yield
Directed NitrationLate-stage functionalizationRisk of byproducts
Malonate AlkylationBuilds backbone earlyLengthy decarboxylation step

Industrial Scalability

Continuous flow reactors improve the safety and efficiency of nitration (Method 3) and esterification (Method 1). For example, microreactors reduce thermal decomposition risks during exothermic nitration .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2,2-dimethyl-3-(4-aminophenyl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid and methanol.

Scientific Research Applications

Anticancer Activity

DMNPPA has been investigated for its antiproliferative effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity towards:

  • HeLa Cells: IC50 value around 50 µM.
  • HepG2 Cells: IC50 approximately 75 µM.
  • 4T1 Cells: Most sensitive with an IC50 of about 40 µM.

These findings suggest that DMNPPA may serve as a lead compound for developing new anticancer agents due to its ability to inhibit cell growth effectively .

Histone Deacetylase Inhibition

Recent studies have highlighted the potential of DMNPPA derivatives as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. HDAC inhibitors can reactivate silenced genes involved in cell cycle regulation and apoptosis. Compounds based on the structure of DMNPPA have shown promising results in vitro against cancer cell lines like HeLa .

Case Study 1: Antiproliferative Effects on Cancer Cells

A comprehensive study evaluated the effect of DMNPPA on multiple cancer cell lines:

  • Methodology: Cell viability assays were conducted to determine IC50 values.
  • Results: Significant reductions in cell viability were observed across all tested lines, particularly in 4T1 cells.

This study underscores the potential of DMNPPA as a candidate for further drug development targeting cancer therapies.

Case Study 2: HDAC Inhibition

In a study focused on HDAC inhibition:

  • Compounds Synthesized: Various derivatives of DMNPPA were synthesized and tested.
  • Findings: Certain derivatives exhibited comparable or superior HDAC inhibitory activity compared to established inhibitors, indicating a potential pathway for therapeutic development in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amine, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate with structurally or functionally related compounds based on the provided evidence:

Compound Name Key Structural Features Synthesis Method Key Data/Applications
This compound (Target Compound) 2,2-dimethyl propanoate backbone; 4-nitrophenyl substituent Likely esterification of 4-nitrophenylpropanoic acid with methanol (inferred) No direct data in evidence; inferred reactivity similar to nitroaromatic esters
Methyl N-[3-(4-nitrophenyl)pyruvoyl]-L-alaninate (Compound 6) Pyruvoyl-L-alaninate ester; 4-nitrophenyl group EDC-mediated coupling in CH₂Cl₂ with methyl propionate HCl Yellow oil; IR: 1740 cm⁻¹ (ester C=O); used in cyclophane precursor synthesis
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Amino group at C2; 4-nitrophenyl substituent Etherification with methanol and thionyl chloride Intermediate in synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol via reduction
Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate α,β-unsaturated ester; 4-cyano-2-nitrophenyl group Patent-specified synthesis (EP1541576 A1) Molecular weight: 232.192 g/mol; LogP: 2.18; used in pharmaceutical intermediates
Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(tetrabromoethyl)cyclopropanecarboxylate Cyclopropane ring; tetrabromoethyl and phenoxyphenyl groups Not specified in evidence Use: Tralomethrin (pyrethroid insecticide)

Structural and Functional Differences

  • Nitro Group Position: The target compound’s nitro group is para-substituted, whereas methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate has nitro and cyano groups at ortho and para positions, respectively. This affects electronic properties and reactivity in substitution reactions.
  • Backbone Variability: Compound 6 incorporates a pyruvoyl-L-alaninate moiety, enabling peptide-like interactions, unlike the simpler dimethyl propanoate backbone of the target compound.
  • Biological Activity : While the target compound’s applications are unclear, tralomethrin demonstrates how nitroaromatic esters can be optimized for insecticidal activity via halogenation and cyclopropane ring incorporation.

Spectral and Physicochemical Data

  • IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) are consistent across nitroaromatic esters .
  • LogP Values: Methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate has a LogP of 2.18, indicating moderate lipophilicity; the target compound’s dimethyl groups may increase hydrophobicity slightly.

Biological Activity

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenylacetic acid with appropriate alkylating agents. The process often includes several steps to achieve high yields and purity. For example, one method reported a yield of 73% using methyl iodide as the alkylating agent in a four-step reaction sequence .

The biological activity of this compound is primarily attributed to the presence of the nitro group. This functional group can undergo reduction to form reactive intermediates that interact with various biological molecules such as enzymes and receptors. The specific pathways affected depend on the biological context in which the compound is studied.

Anticancer Activity

Several studies have explored the anticancer properties of related nitrophenyl compounds. For instance, methyl 3-(4-nitrophenyl)acrylate demonstrated significant cytotoxicity against P388 murine leukemia cells with an IC50 value of 7.98 µg/mL, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (µg/mL)
Methyl 3-(4-nitrophenyl)acrylate7.98
Methyl 3-(2-nitrophenyl)acrylate27.78
Methyl trans-cinnamate20.35

This suggests that modifications to the structure can enhance biological activity, which may be relevant for developing new therapeutic agents.

Antiviral Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antiviral activity. A study indicated that certain derivatives with a nitro group showed significant inhibition of viral entry without cytotoxic effects at concentrations above 100 μM . These findings highlight the potential for this compound in antiviral drug development.

Case Studies

  • Anticancer Evaluation : A research project focused on synthesizing various nitrophenyl derivatives assessed their cytotoxic effects on cancer cell lines. Methyl 3-(4-nitrophenyl)acrylate was among those tested and showed promising results against P388 cells, leading to further investigations into its mechanism of action and potential therapeutic applications .
  • Antiviral Screening : Compounds structurally related to this compound were screened for their ability to inhibit viral infections in vitro. Results indicated that modifications to the phenyl ring significantly influenced antiviral potency, suggesting a pathway for optimizing drug design .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate?

  • Methodological Answer : The synthesis typically involves esterification or transesterification of the carboxylic acid precursor, followed by nitration or coupling reactions to introduce the 4-nitrophenyl group. Key steps include:
  • Esterification : Use of methanol under acidic or basic conditions (e.g., H₂SO₄ or NaOMe) to form the methyl ester.
  • Nitrophenyl Introduction : Friedel-Crafts alkylation or Pd-catalyzed coupling with 4-nitrobenzene derivatives.
  • Optimization : Solvent selection (e.g., THF, DMF) and temperature control (60–100°C) to minimize side reactions like hydrolysis or over-nitration.
    Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multimodal spectroscopic analysis is critical:
  • ¹H/¹³C NMR : Identify ester carbonyl signals (~165–170 ppm in ¹³C NMR), nitrophenyl aromatic protons (δ 7.5–8.5 ppm in ¹H NMR), and methyl group splitting patterns.
  • IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm.
    Cross-referencing with published data for analogous nitrophenyl esters (e.g., methyl 3-(4-nitrophenyl)propanoate derivatives) enhances reliability .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Steps to address this include:
  • Deuterated Solvent Trials : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants for nitrophenyl protons.
  • Elemental Analysis : Validate purity (>98%) to rule out impurities distorting IR/NMR data.
    For example, discrepancies in nitro group stretching frequencies (IR) may arise from crystallinity differences; grinding samples finely ensures reproducibility .

Q. What strategies optimize the regioselectivity of nitrophenyl group introduction?

  • Methodological Answer : Regioselectivity challenges in nitration or coupling can be mitigated by:
  • Directing Groups : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer nitration to the para position.
  • Catalytic Systems : Pd(PPh₃)₄ with aryl halides for Suzuki-Miyaura coupling, ensuring minimal ortho substitution.
  • Computational Modeling : Tools like PISTACHIO or Reaxys predict reaction pathways to refine conditions (e.g., solvent polarity, temperature) .
    Post-reaction analysis via TLC or HPLC monitors intermediate formation and guides adjustments .

Q. How can solubility challenges during purification impact yield, and what solutions exist?

  • Methodological Answer : Low solubility in polar/nonpolar solvents complicates crystallization. Solutions include:
  • Mixed Solvent Systems : Gradual addition of hexane to EtOAc solutions induces crystallization.
  • Sonication : Enhances dissolution of precipitates in warm solvents.
  • Derivatization : Converting the ester to a more soluble acid (via hydrolysis) for purification, followed by re-esterification.
    Safety protocols (e.g., fume hood use, PPE) are critical when handling nitrophenyl intermediates due to toxicity .

Data Interpretation and Experimental Design

Q. What computational tools predict feasible synthetic routes for novel derivatives of this compound?

  • Methodological Answer : Tools like BKMS_METABOLIC and Reaxys prioritize routes based on:
  • Precursor Availability : Commercial reagents (e.g., 4-nitrophenylboronic acid) reduce synthesis steps.
  • Reaction Plausibility Scores : Algorithms assess bond-forming feasibility (e.g., ester vs. amide linkages).
  • Green Chemistry Metrics : Solvent/energy efficiency rankings guide sustainable route selection.
    Case studies for analogous compounds (e.g., 5-(4-nitrophenyl)-2-furoic acid) validate these predictions .

Q. How do steric effects from the 2,2-dimethyl group influence reactivity in further functionalization?

  • Methodological Answer : The geminal dimethyl groups hinder nucleophilic attack at the β-carbon, directing reactivity to:
  • Ester Hydrolysis : Requires strong bases (e.g., NaOH in EtOH/H₂O) under reflux.
  • Nitrophenyl Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine without ester cleavage.
    Steric parameters (e.g., A-values) calculated via molecular modeling inform reaction design .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Cool (0–6°C), dry conditions in amber glass to prevent photodegradation.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste.
    Safety data for structurally similar nitrophenyl compounds (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) provide benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.